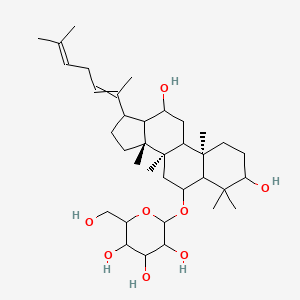

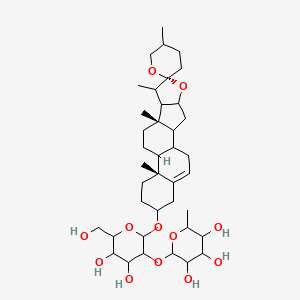

(3beta,6alpha,12beta,20E)-3,12-Dihydroxydammara-20(22),24-dien-6-yl beta-D-glu copyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginsenoside Rh4 is a tetracyclic triterpenoid saponin derived from the roots of Panax notoginseng and Panax ginseng. It is one of the minor ginsenosides, which are known for their diverse pharmacological activities. Ginsenoside Rh4 has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-oxidative properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rh4 can be synthesized through various methods, including enzymatic transformation, microbial fermentation, and acid transformation.

Enzymatic Transformation: This method involves the hydrolysis of ginsenosides using specific glycosidases from microbial cultures or plant extracts.

Microbial Fermentation: This method utilizes microorganisms to hydrolyze the glycosyl groups of substrate ginsenosides.

Acid Transformation: This method involves treating ginsenosides with formic acid under controlled conditions.

Industrial Production Methods: Industrial production of ginsenoside Rh4 often employs microbial fermentation due to its efficiency and scalability. The process involves cultivating specific microorganisms that can hydrolyze major ginsenosides into minor ones, including ginsenoside Rh4 .

Analyse Chemischer Reaktionen

Types of Reactions: Ginsenoside Rh4 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Hydrolysis: Ginsenoside Rh4 can be hydrolyzed to remove sugar moieties, resulting in different aglycones.

Oxidation and Reduction: These reactions can modify the functional groups on the ginsenoside molecule, altering its pharmacological properties.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as β-glucosidase are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products: The major products formed from these reactions include various aglycones and modified ginsenosides with altered pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Ginsenoside Rh4 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationship of saponins.

Biology: Ginsenoside Rh4 is studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: It has shown potential in treating various diseases, including cancer, inflammation, and metabolic disorders.

Wirkmechanismus

Ginsenoside Rh4 exerts its effects through multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Rh4 is unique among ginsenosides due to its specific pharmacological properties and molecular structure. Similar compounds include:

Ginsenoside Rh1: Similar in structure but differs in the position of hydroxyl groups.

Ginsenoside Rk3: Formed through acid transformation of ginsenoside Rh1.

Ginsenoside Rg5: Produced from ginsenoside Rh2 through acid treatment.

These compounds share similar triterpenoid structures but exhibit different biological activities due to variations in their sugar moieties and functional groups .

Eigenschaften

Molekularformel |

C36H60O8 |

|---|---|

Molekulargewicht |

620.9 g/mol |

IUPAC-Name |

2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,34-,35-,36-/m1/s1 |

InChI-Schlüssel |

OZTXYFOXQFKYRP-LPMRHTDHSA-N |

Isomerische SMILES |

CC(=CCC=C(C)C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Kanonische SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)

![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)

![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)

![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)

![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)

![4-N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-2-propylsulfanylpyrimidine-4,5-diamine](/img/structure/B14799883.png)